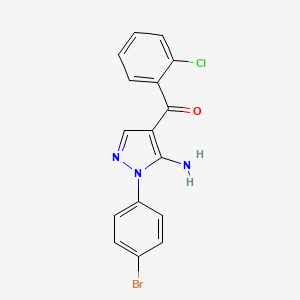

5-(2-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-クロロフェニル)-4-((2,3-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。

合成方法

合成経路と反応条件

5-(2-クロロフェニル)-4-((2,3-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、以下の手順を伴います。

トリアゾール環の形成: これは、適切なヒドラジン誘導体を二硫化炭素またはその他の適切な試薬と制御された条件下で環化させることによって達成できます。

置換反応:

最終的な組み立て: 最終的な化合物は、中間体を特定の反応条件(適切な溶媒中で触媒を使用して還流させるなど)でカップリングすることにより得られます。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用される場合がありますが、収率、純度、および費用対効果の最適化を伴い、より大規模に行われます。連続フロー合成や自動反応モニタリングなどの技術は、効率を高めるために使用されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents under controlled conditions.

Substitution Reactions:

Final Assembly: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as refluxing in an appropriate solvent with a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.

化学反応の分析

反応の種類

酸化: この化合物は、特に硫黄原子上での酸化反応を受け、スルホキシドまたはスルホンを生成します。

還元: 還元反応は、トリアゾール環または芳香族置換基を標的にし、ジヒドロ誘導体の形成につながる可能性があります。

置換: この化合物は、求核性芳香族置換反応など、さまざまな置換反応に参加できます。この反応では、塩素原子は他の求核試薬に置き換わります。

一般的な試薬と条件

酸化剤: 過酸化水素、m-クロロ過安息香酸(m-CPBA)。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

求核試薬: アミン、チオール、アルコキシド。

主要な生成物

酸化生成物: スルホキシド、スルホン。

還元生成物: ジヒドロ誘導体。

置換生成物: さまざまな置換トリアゾール誘導体。

科学的研究の応用

化学

触媒: この化合物は、配位化学でリガンドとして使用でき、さまざまな有機変換において触媒として作用する遷移金属と錯体を形成します。

材料科学: ポリマーやその他の材料に組み込むことで、熱安定性や導電率の向上などの特定の特性を付与することができます。

生物学と医学

抗菌活性: 研究によると、トリアゾール誘導体は、顕著な抗菌性を示し、新規抗生物質の開発における有望な候補となっています。

抗癌活性: この化合物は、アポトーシス誘導や細胞周期停止など、さまざまなメカニズムを通じて癌細胞の増殖を阻害する可能性があるため、研究されています。

産業

農業: この化合物は、殺菌剤または除草剤として使用でき、さまざまな病気や害虫から作物を保護します。

医薬品: より複雑な薬物分子の合成における中間体として使用できます。

作用機序

5-(2-クロロフェニル)-4-((2,3-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、活性部位またはアロステリック部位に結合することにより、酵素活性を阻害し、重要な生化学経路を混乱させる可能性があります。抗菌活性の場合、微生物の細胞壁合成またはタンパク質合成を妨げる可能性があります。

類似の化合物との比較

類似の化合物

5-(2-クロロフェニル)-4-アミノ-4H-1,2,4-トリアゾール-3-チオール: 構造は似ていますが、2,3-ジメトキシベンジリデン基がありません。

5-(2-クロロフェニル)-4-((2,3-ジメトキシフェニル)アミノ)-4H-1,2,4-トリアゾール-3-チオール: 構造は似ていますが、ベンジリデン基の置換パターンが異なります。

独自性

5-(2-クロロフェニル)-4-((2,3-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールに2,3-ジメトキシベンジリデン基が存在することで、反応性と生物活性に影響を与える可能性のあるユニークな電子特性と立体特性が与えられます。これにより、他の類似の化合物とは異なり、特定の用途ではより効果的になる可能性があります。

類似化合物との比較

Similar Compounds

5-(2-Chlorophenyl)-4-amino-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 2,3-dimethoxybenzylidene group.

5-(2-Chlorophenyl)-4-((2,3-dimethoxyphenyl)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a different substitution pattern on the benzylidene group.

Uniqueness

The presence of the 2,3-dimethoxybenzylidene group in 5-(2-Chlorophenyl)-4-((2,3-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

特性

CAS番号 |

478253-96-2 |

|---|---|

分子式 |

C17H15ClN4O2S |

分子量 |

374.8 g/mol |

IUPAC名 |

3-(2-chlorophenyl)-4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15ClN4O2S/c1-23-14-9-5-6-11(15(14)24-2)10-19-22-16(20-21-17(22)25)12-7-3-4-8-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+ |

InChIキー |

OQEKDBNJRDOVQV-VXLYETTFSA-N |

異性体SMILES |

COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl |

正規SMILES |

COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Hydroxy-5-oxo-N-(2-pyrimidinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043175.png)

![N-(2-bromo-4-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043184.png)

![N'-[(E)-(2-bromophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12043201.png)

![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043236.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)

![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)

![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)